Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Description
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by an azidomethyl substituent at the 3-position and an ethyl acetate group at the 1-position. The azidomethyl group enables versatile functionalization via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating the development of targeted drug candidates. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyrazolo[3,4-b]pyridine derivatives .
Properties
CAS No. |
918484-95-4 |
|---|---|
Molecular Formula |
C11H12N6O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
ethyl 2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C11H12N6O2/c1-2-19-10(18)7-17-11-8(4-3-5-13-11)9(15-17)6-14-16-12/h3-5H,2,6-7H2,1H3 |
InChI Key |
FHMGPMZHKRXLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis typically involves several key steps:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the azidomethyl group.
- Esterification to yield the final product.
Step-by-Step Synthesis
Formation of Pyrazolo[3,4-b]pyridine Core:
- Starting from appropriate precursors such as 2-alkynylbenzyl azides, these compounds undergo electrophilic substitution reactions to form the pyrazolo[3,4-b]pyridine core. For example, azides can be treated with iodine in the presence of a base (e.g., potassium phosphate) to facilitate this transformation.
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields reported in various studies for synthesizing this compound.
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Iodine, K₃PO₄ in DCM | 70-88 | |
| Azidation | Trimethylsilyl azide, BF₃·Et₂O | High | |
| Esterification | Ethyl acetate, triethylamine at 60°C | Moderate |
Chemical Reactions Analysis
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the azidomethyl group can be replaced with other nucleophiles under appropriate conditions.
Esterification: The ethyl acetate group can be modified through esterification reactions with different alcohols.
Scientific Research Applications
Synthetic Routes
- Formation of Pyrazolo[3,4-b]pyridine Ring : The synthesis often begins with the formation of the pyrazolo[3,4-b]pyridine framework through cyclization reactions involving hydrazones or similar precursors.
- Azidation Reaction : The introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions where azidomethyl halides react with the pyrazolo compound.
Biological Applications
The biological activity of ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has been explored in various studies, highlighting its potential as an antitumor agent and its role in targeting specific biological pathways.
Antitumor Activity
Research has shown that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Studies indicate that derivatives of this compound can inhibit the proliferation of MCF-7 cells effectively.
- NCI-H460 (Lung Cancer) : Similar inhibitory effects have been observed in non-small cell lung cancer models.
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell cycle progression.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry for the development of novel pharmaceuticals.
Drug Development
The compound's azido group allows for click chemistry applications, facilitating the synthesis of more complex molecules through straightforward reactions. This property is particularly useful in:
- Targeted Drug Delivery : Modifications to the azido group can enhance selectivity towards cancerous tissues.
- Bioconjugation : The ability to attach this compound to biomolecules opens avenues for creating targeted therapies.
Mechanism of Action
The mechanism of action of Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-b]pyridine core can mimic the structure of purine bases, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives share a fused bicyclic core but differ in substituents, which significantly influence their physicochemical properties, reactivity, and biological activity. Below is a systematic comparison:
Structural and Functional Group Variations
Key Comparative Insights
Reactivity: The azidomethyl group in the target compound enables rapid bioconjugation, unlike inert substituents (e.g., CH₃, CF₃) in analogues . Halogenated derivatives (e.g., 4-Cl in quinoline analogues) are prone to nucleophilic substitution, expanding their utility in cross-coupling reactions .
Biological Activity: Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups enhance metabolic stability and lipophilicity, improving membrane permeability in analogues .
Synthetic Routes :
- Most derivatives are synthesized via ionic liquid-mediated reactions ([bmim][BF₄]) or hydrazine hydrate condensations, ensuring high yields and green chemistry compatibility .
- The target compound’s azidomethyl group may require specialized conditions to avoid explosive hazards during synthesis .
Thermal Stability: Pyrazolo[3,4-b]quinoline derivatives (e.g., ) exhibit higher thermal stability due to extended aromaticity, whereas azide-containing compounds demand low-temperature storage to prevent decomposition .
Biological Activity
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound of interest within the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazolo[3,4-b]pyridine core with an azidomethyl substituent and an ethyl acetate moiety. Its molecular formula is C_{10}H_{11N_5O_2 with a molecular weight of approximately 205.213 g/mol. This unique structure contributes to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound has been evaluated against various cancer cell lines to assess its antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Induction of apoptosis via PARP cleavage |
| K562 (Leukemia) | 15.0 | Inhibition of cell cycle progression | |
| MV4-11 (Leukemia) | 10.0 | Activation of caspase pathways |
The results indicate that this compound exhibits significant antiproliferative activity across multiple cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
The mechanism by which this compound exerts its effects involves several key pathways:
- Apoptosis Induction : The compound has been shown to activate poly(ADP-ribose) polymerase (PARP), leading to apoptotic cell death through caspase activation.
- Cell Cycle Arrest : It inhibits the proliferation of cancer cells by interfering with the cell cycle, particularly affecting the G1/S transition.
- Microtubule Dynamics : Similar compounds have demonstrated the ability to disrupt microtubule formation, which is critical for mitosis.
Case Studies
A series of case studies have documented the effects of this compound on specific cancer types:
Case Study 1: Breast Cancer (MCF-7)
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Reduction in cell viability by 70% at 12.5 µM after 48 hours.
- Increased apoptosis markers , including Annexin V positivity and caspase activation.
Case Study 2: Chronic Myeloid Leukemia (K562)
For K562 cells:
- The compound showed an IC50 value of 15 µM.
- In vivo studies indicated a significant reduction in tumor size in xenograft models treated with this compound.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | DMF, K2CO3, 80°C, 6h | 70–85 | |
| Azide Introduction | NaN3, DMF, 60°C, 12h | 60–75 | |
| Cyclization | TFA, toluene, reflux | 50–65 |
Q. Table 2: Spectroscopic Signatures
| Group | 1H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Ethyl ester | 1.13 (t), 4.22 (q) | [M+H]+ = 290 |
| Azidomethyl | 3.85 (s) | –N3 fragment |
| Pyrazolopyridine | 8.20–8.50 (m) | Aromatic peaks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
